2-Iodoethyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

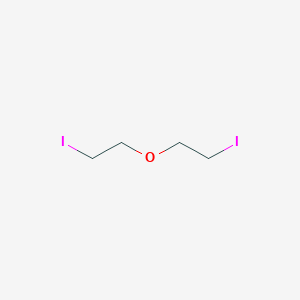

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-(2-iodoethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2O/c5-1-3-7-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYDQETVMJZUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392405 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34270-90-1 | |

| Record name | 2-Iodoethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Bis(2-iodoethyl) Ether

Abstract

Bis(2-iodoethyl) ether, a key bifunctional alkylating agent, serves as a pivotal intermediate in the synthesis of various heterocyclic compounds, notably crown ethers. Its preparation, while conceptually straightforward, demands a nuanced understanding of reaction mechanisms and careful execution to ensure high yield and purity. This guide provides a comprehensive exploration of the primary synthetic routes to bis(2-iodoethyl) ether, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the Finkelstein halogen exchange reaction and direct iodination strategies, offering field-proven protocols and critical insights into experimental design. This document is intended for researchers and process chemists seeking to master the synthesis of this valuable chemical building block.

Introduction: Significance and Properties

Bis(2-iodoethyl) ether, with the chemical formula O(CH₂CH₂I)₂, is a dense, colorless to light-yellow liquid.[1] Its utility in organic synthesis is primarily derived from the two terminal iodo groups. Iodine is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution reactions. This property is exploited in the construction of macrocyclic polyethers (crown ethers), where bis(2-iodoethyl) ether reacts with catechols or other diols in the presence of a base.[2] Crown ethers are renowned for their ability to selectively bind metal cations, finding applications as phase-transfer catalysts and in ion transport systems.[3]

Understanding the synthesis of the precursor is therefore critical to accessing this important class of molecules. The primary challenge lies in installing the iodo functional groups without cleaving the central ether linkage, which can be susceptible to cleavage under strongly acidic conditions.[4][5]

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈I₂O | [6] |

| Molecular Weight | 325.92 g/mol | [6] |

| Boiling Point | 124 °C / 10 mmHg | |

| Appearance | Colorless to light yellow/orange clear liquid |

| Purity (Typical) | >98.0% (GC) |[6] |

Primary Synthetic Pathway: The Finkelstein Reaction

The most reliable and widely employed method for synthesizing bis(2-iodoethyl) ether is the Finkelstein reaction. This reaction represents a classic example of a halogen exchange, driven to completion by manipulating equilibrium conditions.[7][8]

Mechanistic Principle

The Finkelstein reaction is a nucleophilic bimolecular substitution (SN2) process.[9][10] In this context, an alkyl chloride or bromide is treated with an excess of sodium iodide (NaI) in a suitable solvent. The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine, displacing it to form the desired alkyl iodide.

The genius of this method lies in the choice of solvent: anhydrous acetone. Sodium iodide is readily soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are practically insoluble.[7][8] This differential solubility causes the newly formed NaCl to precipitate out of the solution as a white solid. According to Le Châtelier's principle, the continuous removal of a product from the reaction mixture drives the equilibrium towards the formation of more products, resulting in a high conversion to the desired bis(2-iodoethyl) ether.[7]

Synthesis of the Precursor: Bis(2-chloroethyl) ether

A prerequisite for the Finkelstein reaction is the availability of high-purity bis(2-chloroethyl) ether. This precursor is most efficiently synthesized from diethylene glycol and thionyl chloride (SOCl₂).

Causality: Thionyl chloride is the reagent of choice over alternatives like concentrated HCl because it provides a cleaner reaction with a simpler work-up. The reaction of an alcohol with SOCl₂ produces the desired alkyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[11] These gases evolve from the reaction mixture, driving the reaction to completion without the need for harsh conditions that might cleave the ether bond.[4]

Experimental Protocol: Bis(2-chloroethyl) ether Synthesis

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a constant pressure dropping funnel. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved HCl and SO₂ gases.

-

Reagents: Charge the flask with diethylene glycol (1.0 mol).

-

Reaction: While stirring, slowly add thionyl chloride (2.2 mol) dropwise from the funnel. The reaction is exothermic; maintain the temperature with a cooling bath if necessary.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, or until gas evolution ceases.[12]

-

Work-up: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction at 70-72 °C / 5 mmHg, to yield bis(2-chloroethyl) ether as a clear liquid.[12] A typical yield is around 86%.[12]

Protocol for Bis(2-iodoethyl) ether via Finkelstein Reaction

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous sodium iodide (2.5 mol equivalent to the chloro-ether).

-

Solvent: Add a sufficient volume of anhydrous acetone to dissolve the NaI with stirring. Gentle warming may be required.

-

Reaction: To the stirred solution, add bis(2-chloroethyl) ether (1.0 mol equivalent) in one portion. A fine white precipitate of NaCl should begin to form almost immediately.

-

Reflux: Heat the mixture to a gentle reflux and maintain for 12-24 hours to ensure complete reaction. The progress can be monitored by GC analysis.

-

Work-up: After cooling to room temperature, filter the mixture to remove the precipitated NaCl. Wash the solid salt with a small amount of fresh acetone to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washings. Remove the acetone using a rotary evaporator.

-

Purification: The resulting crude oil is then purified by vacuum distillation. Collect the fraction boiling at 124 °C / 10 mmHg to obtain pure bis(2-iodoethyl) ether.

Alternative Synthetic Pathway: Direct Iodination

While the Finkelstein reaction is generally preferred, direct conversion of diethylene glycol to bis(2-iodoethyl) ether is also possible, though it presents greater challenges.

Principle and Reagent Choice

Directly using hydroiodic acid (HI) is problematic as it is a strong acid known to cleave ether linkages, especially at elevated temperatures.[5] A more suitable reagent is phosphorus triiodide (PI₃), which can be generated in situ from red phosphorus and iodine. This method avoids the strongly acidic conditions that promote ether cleavage. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the iodide ion.

Causality: The in situ generation of PI₃ is advantageous for both safety and reactivity. It avoids handling the unstable PI₃ directly. The reaction mechanism does not involve free protons, thus preserving the integrity of the ether C-O bond, which would be the primary point of failure with reagents like HI.[13]

Protocol for Direct Iodination

Note: This reaction should be performed with extreme caution due to the reactivity of phosphorus and iodine.

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a solids addition funnel, place diethylene glycol.

-

Reagents: Add red phosphorus to the flask.

-

Reaction: With vigorous stirring and cooling in an ice bath, slowly add powdered iodine in small portions from the addition funnel. The reaction is highly exothermic and must be carefully controlled.

-

Completion: After all the iodine has been added, remove the cooling bath and allow the reaction to stir at room temperature, followed by gentle heating to complete the conversion.

-

Work-up: The work-up is complex and typically involves quenching the excess phosphorus reagents, followed by extraction and washing.

-

Purification: The final product is isolated by vacuum distillation.

Comparative Summary of Synthetic Routes

| Parameter | Finkelstein Reaction | Direct Iodination (P/I₂) |

| Starting Material | Bis(2-chloroethyl) ether | Diethylene glycol |

| Key Reagents | Sodium Iodide (NaI) | Red Phosphorus, Iodine |

| Solvent | Acetone | None (or inert solvent) |

| Key Advantage | High yield, clean reaction, reliable | Uses cheaper starting material |

| Key Disadvantage | Requires a two-step process (precursor synthesis) | Exothermic, hazardous reagents, potential side reactions |

| Typical Yield | High (>85%) | Moderate to Good |

Safety and Handling

Safe laboratory practice is paramount when synthesizing bis(2-iodoethyl) ether and its precursors.

-

Bis(2-iodoethyl) ether: Causes skin and serious eye irritation.[6] It is a combustible liquid.[6]

-

Bis(2-chloroethyl) ether: This precursor is significantly more hazardous. It is toxic and considered a potential carcinogen.[2][4][14] All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.

-

Thionyl Chloride: Highly corrosive and reacts violently with water. It releases toxic gases (HCl, SO₂) and should only be handled in a fume hood.

-

General Precautions: Always work in a well-ventilated area, preferably a fume hood.[14][15] Wear appropriate PPE, including gloves, a lab coat, and eye protection.[6][16] Ensure that an emergency eyewash station and safety shower are accessible. Dispose of all chemical waste according to institutional and local regulations.[6]

Conclusion

The synthesis of bis(2-iodoethyl) ether is most effectively and safely achieved via a two-step process: the chlorination of diethylene glycol with thionyl chloride, followed by a Finkelstein halogen exchange reaction using sodium iodide in acetone. This route is high-yielding, reliable, and avoids the harsh conditions that can lead to unwanted side reactions like ether cleavage. While direct iodination from diethylene glycol is feasible, it involves more hazardous reagents and requires stringent control over reaction conditions. A thorough understanding of the underlying SN2 mechanism and the principles of equilibrium manipulation are key to the successful and efficient production of this versatile synthetic intermediate.

References

- 1. Bis(2-iodoethyl)ether | CymitQuimica [cymitquimica.com]

- 2. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bis(2-iodoethyl) Ether (stabilized with Copper chip), 5G | Labscoop [labscoop.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Finkelstein Reaction [organic-chemistry.org]

- 10. SATHEE: Finkelstein Reaction [satheepunjab.iitk.ac.in]

- 11. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 12. 2,2'-Dichlorodiethyl ether synthesis - chemicalbook [chemicalbook.com]

- 13. publications.iupac.org [publications.iupac.org]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-Iodo-2-(2-iodoethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-(2-iodoethoxy)ethane is a bifunctional alkylating agent of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring two reactive iodoethyl groups connected by a short ethylene glycol-based linker, makes it a valuable tool for introducing spacers and crosslinking molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties of 1-Iodo-2-(2-iodoethoxy)ethane, alongside detailed experimental protocols for their determination and a discussion of its relevance in the synthesis of advanced therapeutics. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.

Core Physical Properties

A thorough understanding of the physical properties of a compound is paramount for its successful application in research and development. These properties dictate its handling, storage, reactivity, and suitability for various experimental conditions.

Tabulated Physical Properties

The known and predicted physical properties of 1-Iodo-2-(2-iodoethoxy)ethane are summarized in the table below. It is important to note that while some properties are well-documented, others are predicted based on the behavior of structurally similar compounds.

| Property | Value | Source/Method |

| Chemical Formula | C4H8I2O | - |

| Molecular Weight | 325.92 g/mol | |

| CAS Number | 34270-90-1 | |

| Physical Form | Liquid | |

| Appearance | Colorless to pale yellow | General observation for iodoalkanes |

| Density | Predicted to be > 2 g/mL at 25 °C | Based on the density of 1,2-Bis(2-iodoethoxy)ethane (2.028 g/mL) |

| Boiling Point | Predicted to be > 200 °C at 760 mmHg | Extrapolated from trends in haloalkanes and ethers |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate) | Predicted based on its structure |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Rationale Behind Physical Properties

The physical characteristics of 1-Iodo-2-(2-iodoethoxy)ethane are a direct consequence of its molecular structure. The presence of two large, polarizable iodine atoms significantly increases the molecular weight and intermolecular van der Waals forces, leading to a high predicted boiling point compared to its non-iodinated ether analog. The ether linkage introduces a degree of polarity and allows for hydrogen bonding with protic solvents, though the large alkyl-iodide portions of the molecule dominate, rendering it sparingly soluble in water but readily soluble in a range of organic solvents. The sensitivity of iodoalkanes to light, which can cause decomposition and discoloration, necessitates storage in dark conditions.

Experimental Determination of Physical Properties

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and purity. For a high-boiling liquid like 1-Iodo-2-(2-iodoethoxy)ethane, a micro-boiling point determination method is recommended to minimize the amount of substance required.

Protocol:

-

Sample Preparation: Place a small volume (approximately 0.5 mL) of 1-Iodo-2-(2-iodoethoxy)ethane into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a sand bath on a hot plate).

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[1][2][3][4][5]

-

Record Pressure: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Solubility

Understanding the solubility profile of 1-Iodo-2-(2-iodoethoxy)ethane is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Qualitative Assessment:

-

Quantitative Assessment (Optional):

-

Prepare a saturated solution of 1-Iodo-2-(2-iodoethoxy)ethane in a chosen solvent at a specific temperature.

-

Carefully remove a known volume of the supernatant.

-

Evaporate the solvent and weigh the remaining solute to determine the concentration.

-

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct triplets, characteristic of the two chemically non-equivalent ethyl groups.

-

-CH₂-I protons: Expected to be the most downfield signal (predicted δ ≈ 3.3-3.5 ppm) due to the deshielding effect of the adjacent iodine atom. The signal should appear as a triplet due to coupling with the neighboring -CH₂-O- protons.

-

-CH₂-O- protons: Expected to be at a slightly more shielded position (predicted δ ≈ 3.7-3.9 ppm) compared to the -CH₂-I protons. This signal should also be a triplet, coupling with the adjacent -CH₂-I protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to exhibit two signals corresponding to the two unique carbon environments.

-

-CH₂-I carbon: This carbon will be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift (predicted δ ≈ 5-15 ppm).

-

-CH₂-O- carbon: This carbon, being attached to an electronegative oxygen atom, will be deshielded and appear further downfield (predicted δ ≈ 65-75 ppm).

Predicted IR Spectrum

The infrared spectrum will be dominated by the C-H and C-O stretching vibrations.

-

C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C-O stretching: A strong, characteristic absorption for the ether linkage is predicted to appear in the 1050-1150 cm⁻¹ region.

-

C-I stretching: A weak absorption may be observed in the far-infrared region (around 500-600 cm⁻¹), though it is often difficult to discern.

Synthesis of 1-Iodo-2-(2-iodoethoxy)ethane

A plausible synthetic route to 1-Iodo-2-(2-iodoethoxy)ethane is via a Finkelstein reaction, starting from the corresponding dichloro- or dibromo-ether. This reaction is an Sₙ2 process where a halide is exchanged for another.[10][11][12][13][14]

Hypothetical Synthesis Workflow:

References

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. phillysim.org [phillysim.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. byjus.com [byjus.com]

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 2-Iodoethyl Ether

For professionals in research, discovery, and development, the introduction of novel reagents is the lifeblood of innovation. However, with great potential comes the responsibility of rigorous safety management. This compound (CAS: 34270-90-1), also known as Bis(2-iodoethyl) ether, is a valuable building block in organic synthesis.[1][2][3] Its utility is matched by a significant hazard profile that demands a comprehensive understanding and meticulous handling. This guide provides an in-depth analysis of the safety data for this compound, moving beyond mere compliance to instill a culture of intrinsic safety in its application.

A foundational understanding of a chemical's properties is the first step in a robust risk assessment. This compound is a dense, brown, oily liquid with limited but critical data available regarding its behavior.[1][4]

| Property | Value | Source(s) |

| IUPAC Name | 1-iodo-2-(2-iodoethoxy)ethane | [4] |

| Synonyms | Bis(2-iodoethyl) ether, 1,5-Diiodo-3-oxopentane | [1][2][3] |

| CAS Number | 34270-90-1 | [1][4][5] |

| Molecular Formula | C₄H₈I₂O | [4][5] |

| Molecular Weight | 325.91 g/mol | [4][5] |

| Appearance | Brown Oil | [1][4] |

| Boiling Point | 140-141 °C (decomposes) | [1][2][5] |

| Density | 2.296 g/mL at 25 °C | [1][2][5] |

| Flash Point | ~87-110 °C | [1][4] |

| Solubility | Soluble in Dichloromethane | [1][2] |

Hazard Analysis and GHS Classification

This compound presents significant health hazards, primarily related to its corrosive and sensitizing nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |

| Skin Corrosion/Irritation | H315 : Causes skin irritation. | GHS07 (Exclamation Mark) | [4] |

| Serious Eye Damage/Irritation | H318 : Causes serious eye damage. | GHS05 (Corrosion) | [4][6] |

| Skin Sensitization | H317 : May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | [6] |

| STOT - Single Exposure | H335 : May cause respiratory irritation. | GHS07 (Exclamation Mark) | [4] |

The primary danger communicated by the GHS classification is the risk of severe, irreversible eye damage.[4][6] This necessitates stringent controls to prevent any eye contact. Skin contact can lead to irritation and may provoke an allergic skin reaction in susceptible individuals, while inhalation of vapors can irritate the respiratory system.[4][6]

Risk Mitigation: The Hierarchy of Controls

A proactive safety culture relies on a systematic approach to risk mitigation. The hierarchy of controls provides a framework for implementing the most effective safety measures.

-

Engineering Controls : All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[7][8] An eyewash station and safety shower must be immediately accessible.[7]

-

Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and emergency procedures. Never work alone.

-

Personal Protective Equipment (PPE) : The last line of defense is critical.

-

Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[9]

-

Skin Protection : Wear a lab coat and appropriate gloves. Given that ethers can permeate some glove materials, consult a glove compatibility chart. Change gloves immediately if contamination is suspected.[10]

-

Respiratory Protection : If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[11]

-

Protocols for Safe Handling and Storage

The reactivity and instability of ethers demand specific protocols to prevent accidents.

Handling Protocol

-

Preparation : Before handling, ensure the work area in the fume hood is clear of incompatible materials, especially strong oxidizing agents, acids, and bases.[9][12]

-

Personal Protective Equipment : Don all required PPE, including safety goggles, face shield, lab coat, and appropriate gloves.

-

Dispensing : Ground container when transferring material to prevent static discharge. Use only non-sparking tools.[7]

-

Post-Handling : After use, tightly close the container lid. Wash hands and any exposed skin thoroughly with soap and water.[9] Decontaminate the work area.

Storage and Stability

Proper storage is paramount to prevent degradation and the formation of hazardous byproducts.

-

Conditions : Store in a cool, dry, well-ventilated area, away from light and sources of ignition.[1][2][9] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]

-

Container : Keep the compound in its original, tightly sealed container.

-

Peroxide Formation : Like many ethers, this compound may form explosive peroxides upon exposure to air and light.[8][10][13] It is crucial to date containers upon receipt and upon opening.[8][10] Although specific testing data for this compound is scarce, it is best practice to treat it as a potential peroxide former. If crystals are observed in the liquid or around the cap, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately, as these could be shock-sensitive explosive peroxides.[10][13]

-

Incompatibilities : Avoid storage near strong oxidizing agents, strong acids, and strong bases.[9][12]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][14][15]

-

Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[16] If skin irritation or an allergic rash develops, seek medical attention.[9]

-

Inhalation : Move the victim to fresh air and keep them in a position comfortable for breathing.[16] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[9]

-

Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[9]

Accidental Release (Spill) Protocol

-

Evacuate all non-essential personnel from the immediate area.

-

Remove all sources of ignition.[7]

-

Ensure adequate ventilation (work within a fume hood if possible).

-

Wear full PPE, including respiratory protection if necessary.

-

Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or cat litter).[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Carefully collect the absorbent material and spilled chemical into a suitable, labeled container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Fire-Fighting Measures

-

Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9][12] A water spray can be used to cool containers.[7]

-

Specific Hazards : The compound is combustible.[12] Vapors may travel to an ignition source and flash back.[11] During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and highly toxic hydrogen iodide gas can be released.[9]

-

Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment and public health.

-

Classification : this compound and any materials contaminated with it must be treated as hazardous waste.[17][18]

-

Procedure : Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Regulatory Compliance : All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[18]

References

- 1. This compound CAS#: 34270-90-1 [amp.chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pschemicals.com [pschemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 34270-90-1 [chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. fishersci.com [fishersci.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Hazardous Waste Disposal [cool.culturalheritage.org]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. ethz.ch [ethz.ch]

- 18. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

solubility of 2-Iodoethyl ether in organic solvents

An In-depth Technical Guide to the Solubility of 2-Iodoethyl Ether in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound in various organic solvents. Recognizing the scarcity of published quantitative data for this specific reagent, we shift the focus from a simple data repository to a detailed methodological guide. This document empowers researchers, chemists, and drug development professionals to generate reliable solubility data in-house, ensuring procedural success and safety.

Introduction to this compound: A Versatile Bifunctional Reagent

This compound, also known as bis(2-iodoethyl) ether, is a symmetrical ether containing two reactive iodo-substituents. Its bifunctional nature makes it a valuable building block in organic synthesis, particularly for introducing ethylene glycol diether linkers or for forming heterocyclic compounds. The iodine atoms are excellent leaving groups in nucleophilic substitution reactions, making this compound a potent alkylating agent.

The success of any synthetic procedure involving this compound is critically dependent on the choice of solvent. The solvent not only dictates the solubility of the reactants but also influences reaction rates, pathways, and the stability of intermediates. A thorough understanding of the solubility of this compound is therefore not merely a matter of convenience but a fundamental prerequisite for reaction design, optimization, and scale-up.

Physicochemical Properties and Safety Imperatives

Before any experimental work, a comprehensive understanding of the reagent's properties and associated hazards is essential. This commitment to safety is the foundation of trustworthy scientific practice.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₈I₂O | |

| Molecular Weight | 339.91 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 80-82 °C at 0.5 mmHg | |

| Density | 2.238 g/cm³ |

Safety and Handling: this compound is classified as a hazardous substance. The following precautions are mandatory:

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It is a suspected mutagen and may cause irritation to the eyes, skin, and respiratory tract.

-

Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The molecular structure of this compound—a central ether oxygen atom flanked by two iodo-ethyl groups—suggests a moderate polarity.

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are expected to be effective solvents. Their polarity can solvate the ether linkage, while their aprotic nature prevents unwanted reactions.

-

Nonpolar Solvents: Solvents such as hexane and toluene are likely to be poor solvents for this compound due to the polarity mismatch.

-

Ethereal Solvents: Tetrahydrofuran (THF) and Diethyl Ether are expected to be good solvents, given their structural similarity.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also anticipated to be effective solvents due to their ability to dissolve a wide range of organic compounds.

While these predictions are useful, they are no substitute for empirical data. The following section provides a robust protocol for the quantitative determination of solubility.

Experimental Protocol: Isothermal Saturation Method

This section details a reliable and self-validating protocol for determining the solubility of this compound in various organic solvents at a controlled temperature.

Objective: To quantify the solubility of this compound in a selected range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or RI for HPLC)

Experimental Workflow Diagram:

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze these standards using a suitable chromatographic method (GC or HPLC) to generate a calibration curve of instrument response versus concentration. This is a critical step for the trustworthiness of the results.

-

-

Sample Preparation:

-

To a series of vials, add an excess amount of this compound. The presence of undissolved solute at the end of the experiment is the primary indicator of saturation.

-

Carefully add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly and place them in a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a prolonged period (24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

-

-

Sampling:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow any undissolved material to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a syringe filter. The filtration step is crucial to prevent undissolved solute from being included in the analysis.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same chromatographic method used for the calibration curve.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Data Recording and Interpretation

The results of the solubility experiments should be recorded systematically.

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Measured Solubility ( g/100 mL) | Observations |

| Tetrahydrofuran (THF) | Ethereal | 25.0 | ||

| Acetonitrile (ACN) | Polar Aprotic | 25.0 | ||

| Dichloromethane (DCM) | Chlorinated | 25.0 | ||

| Toluene | Aromatic | 25.0 | ||

| n-Hexane | Aliphatic | 25.0 | ||

| Ethanol | Polar Protic | 25.0 |

Interpreting the Data for Synthetic Applications:

-

High Solubility: Solvents in which this compound exhibits high solubility (e.g., likely THF, DCM, ACN) are excellent candidates for homogeneous reactions, ensuring that the reagent is fully available for reaction.

-

Moderate to Low Solubility: Solvents with lower solubility might be considered for specific applications such as crystallization or for reactions where a slow release of the reagent is desired.

-

Reactivity: For polar protic solvents like ethanol, one must consider the possibility of solvolysis reactions, where the solvent itself can act as a nucleophile.

Conclusion

An In-Depth Technical Guide to 2-Iodoethyl Ether: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoethyl ether, systematically named 1-iodo-2-(2-iodoethoxy)ethane, is a halogenated ether of significant interest in synthetic organic chemistry. Characterized by the chemical formula C₄H₈I₂O, this compound serves as a versatile building block and alkylating agent, primarily owing to the reactivity of its two iodoethyl functionalities. While not as commonly encountered as its chloro- or bromo-analogs, this compound offers unique reactivity profiles that are advantageous in specific synthetic contexts, particularly in the construction of complex molecular architectures such as crown ethers and in the functionalization of molecules within pharmaceutical research.[1] This guide provides a comprehensive overview of the historical context of its synthesis, detailed production methodologies, physicochemical properties, and its applications in modern chemical research.

Historical Context and "Discovery"

The specific discovery of this compound is not well-documented in the historical chemical literature with a definitive date or discoverer. Its existence and synthesis are more of an outcome of the development of fundamental organic reactions rather than a singular discovery event. The "history" of this compound is therefore intrinsically linked to the elucidation of two key synthetic transformations: the Williamson ether synthesis and the Finkelstein reaction.

The Williamson ether synthesis , developed in the 1850s, provided a general method for the preparation of ethers, including haloethers. This reaction laid the conceptual groundwork for the synthesis of the precursor to this compound, bis(2-chloroethyl) ether. The subsequent development of the Finkelstein reaction , named after German chemist Hans Finkelstein, established an efficient method for halogen exchange, specifically the conversion of alkyl chlorides or bromides to the more reactive alkyl iodides.[2][3] It is through the application of the Finkelstein reaction to bis(2-chloroethyl) ether that this compound is most commonly synthesized. Therefore, the "discovery" of this compound can be seen as a logical extension of these powerful synthetic methodologies.

Physicochemical Properties

This compound is a brown, oily liquid with a molecular weight of 325.91 g/mol .[4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₈I₂O | [4] |

| Molecular Weight | 325.91 g/mol | [4] |

| Appearance | Brown oil | [4] |

| Boiling Point | 140-141 °C (decomposes) | [4] |

| Density | 2.296 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.6015 | [4] |

| Solubility | Soluble in dichloromethane | [4] |

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is a two-step process, starting from the readily available diethylene glycol. The first step involves the conversion of the diol to its corresponding dichloride, bis(2-chloroethyl) ether. The second, crucial step is a halogen exchange reaction, the Finkelstein reaction, to yield the desired bis(2-iodoethyl) ether.

Step 1: Synthesis of the Precursor, Bis(2-chloroethyl) ether

The synthesis of bis(2-chloroethyl) ether from diethylene glycol can be achieved through various chlorinating agents. A common laboratory-scale method involves the use of thionyl chloride (SOCl₂).

Reaction:

HOCH₂CH₂OCH₂CH₂OH + 2 SOCl₂ → ClCH₂CH₂OCH₂CH₂Cl + 2 SO₂ + 2 HCl

Experimental Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

To the flask, add diethylene glycol.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel with constant stirring. The reaction is exothermic and generates HCl and SO₂ gases, which should be appropriately trapped.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.

-

After cooling, the reaction mixture is carefully poured into cold water to quench any remaining thionyl chloride.

-

The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

The crude bis(2-chloroethyl) ether is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Ice Bath: The initial reaction is highly exothermic. Cooling is necessary to control the reaction rate and prevent side reactions.

-

Slow Addition of Thionyl Chloride: This also helps to control the reaction rate and the evolution of gaseous byproducts.

-

Reflux: Heating the reaction mixture ensures that the reaction goes to completion.

-

Aqueous Workup: This removes water-soluble impurities and unreacted reagents. The sodium bicarbonate wash is crucial to remove acidic byproducts that could interfere with the subsequent Finkelstein reaction.

-

Vacuum Distillation: Bis(2-chloroethyl) ether has a relatively high boiling point, and vacuum distillation allows for its purification at a lower temperature, preventing decomposition.

Step 2: Synthesis of this compound via the Finkelstein Reaction

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen. In this case, the chlorine atoms in bis(2-chloroethyl) ether are replaced by iodine.[2][3][5]

Reaction:

ClCH₂CH₂OCH₂CH₂Cl + 2 NaI → ICH₂CH₂OCH₂CH₂I + 2 NaCl

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve bis(2-chloroethyl) ether in anhydrous acetone.

-

Add a stoichiometric excess of sodium iodide (NaI) to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium chloride (NaCl), which is insoluble in acetone.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated NaCl.

-

The acetone is removed from the filtrate by rotary evaporation.

-

The resulting crude this compound is dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic solution is washed with a dilute aqueous solution of sodium thiosulfate to remove any traces of iodine, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent and the solvent is removed under reduced pressure to yield the final product, this compound.

Trustworthiness of the Protocol:

This two-step protocol is a well-established and reliable method for the synthesis of this compound. The Finkelstein reaction, in particular, is driven to completion by the precipitation of the sodium chloride byproduct, a classic example of Le Chatelier's principle in action. The purification steps are standard organic chemistry techniques designed to isolate the product in high purity.

Diagram of the Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show two triplets. The protons on the carbons bearing the iodine atom (–CH₂I) would be deshielded and appear further downfield, likely in the range of 3.2-3.5 ppm. The protons on the carbons adjacent to the ether oxygen (–OCH₂–) would appear slightly upfield, in the range of 3.6-3.9 ppm. The coupling between the adjacent methylene groups would result in a triplet splitting pattern for both signals.

¹³C NMR: The carbon NMR spectrum would show two distinct signals. The carbon atom bonded to the iodine (–CH₂I) would be significantly shielded by the heavy atom effect and appear at a lower chemical shift, likely in the range of 0-10 ppm. The carbon atom bonded to the ether oxygen (–OCH₂–) would be deshielded and appear further downfield, typically in the range of 65-75 ppm.

IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching vibrations around 2850-3000 cm⁻¹. A prominent C-O stretching band, characteristic of ethers, would be observed in the region of 1050-1150 cm⁻¹.[7] The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.[8]

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 326. A characteristic fragmentation pattern would involve the loss of iodine atoms and cleavage of the C-O and C-C bonds.

Applications in Research and Drug Development

The utility of this compound in research and development stems from its bifunctional nature, possessing two reactive iodoethyl groups. This makes it a valuable precursor in the synthesis of various heterocyclic compounds and as an alkylating agent.

Synthesis of Crown Ethers

One of the most significant applications of bis(2-haloethyl) ethers is in the synthesis of crown ethers.[9] These macrocyclic polyethers are known for their ability to selectively bind metal cations. This compound can be used as a key building block in the synthesis of various crown ethers through Williamson ether synthesis-type cyclization reactions with diols. The higher reactivity of the C-I bond compared to the C-Cl or C-Br bond can be advantageous in these reactions, allowing for milder reaction conditions.

Diagram of Crown Ether Synthesis:

Caption: General scheme for crown ether synthesis.

Alkylating Agent in Pharmaceutical Synthesis

In the realm of drug development, this compound can serve as a bifunctional alkylating agent.[1] Its two reactive sites allow for the introduction of an ethyleneoxyethylene linker between two nucleophilic moieties, which can be useful in the synthesis of drug candidates with specific spatial and electronic properties. The ether linkage can impart improved solubility and pharmacokinetic properties to a molecule. While specific examples of its use in marketed drugs are not prevalent, its potential as a tool in medicinal chemistry for the synthesis of novel bioactive compounds is significant.[10] The general class of haloethers is employed in the synthesis of various pharmaceutical intermediates.[11]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is crucial to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Due to its reactivity, it should be stored in a cool, dry place away from oxidizing agents.

Conclusion

This compound, while not a household name in the chemical world, represents a valuable and reactive tool for the synthetic organic chemist. Its history is intertwined with the development of fundamental organic reactions that form the bedrock of modern synthesis. Through a straightforward and reliable two-step synthesis from diethylene glycol, this bifunctional iodoalkane provides access to complex molecular structures, most notably crown ethers. Its potential as a specialized alkylating agent in pharmaceutical and materials science research continues to be an area of interest. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. Buy this compound | 34270-90-1 [smolecule.com]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. This compound | 34270-90-1 [chemicalbook.com]

- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 6. spectrabase.com [spectrabase.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

- 10. labinsights.nl [labinsights.nl]

- 11. Bis-(2-Chloroethyl) Ether Manufacturer & Suppliers |ELRASA-CEE - Elchemy [elchemy.com]

commercial availability and suppliers of 2-Iodoethyl ether

An In-depth Technical Guide to 2-Iodoethyl Ether: Commercial Availability, Synthesis, and Application

Executive Summary

This technical guide provides a comprehensive overview of this compound (also known as bis(2-iodoethyl) ether or 1-iodo-2-(2-iodoethoxy)ethane), a versatile yet specialized bifunctional alkylating agent. Primarily utilized by researchers in synthetic organic chemistry and drug development, its high reactivity makes it a valuable reagent for constructing heterocyclic systems and introducing flexible ethylene oxide linkers. This document details its physicochemical properties, commercial availability from key suppliers, core synthetic applications with a focus on mechanistic principles, a detailed experimental protocol for a common transformation, and essential safety and handling information. The insights provided are intended to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for its effective and safe use in the laboratory.

Physicochemical and Structural Data

This compound is a dense, oily liquid whose utility is derived from the two primary alkyl iodide functionalities. These groups are highly susceptible to nucleophilic attack, making the molecule an excellent substrate for SN2 reactions.

| Property | Value | Reference(s) |

| CAS Number | 34270-90-1 | [1][2] |

| IUPAC Name | 1-iodo-2-(2-iodoethoxy)ethane | [2] |

| Synonyms | Bis(2-iodoethyl) ether, 1,5-Diiodo-3-oxopentane | [3] |

| Molecular Formula | C₄H₈I₂O | [1] |

| Molecular Weight | 325.91 g/mol | [1] |

| Appearance | Colorless to brown or light orange oil | [2] |

| Density | 2.296 g/mL at 25 °C | [1][3] |

| Boiling Point | 140-141 °C (decomposes) | [1][3] |

| Refractive Index (n²⁰/D) | 1.6015 | [1][3] |

| Solubility | Soluble in dichloromethane | [2] |

| SMILES | C(CI)OCCI | [2] |

Commercial Availability and Procurement

Supplier Overview

This compound is available from several fine chemical suppliers, typically on a research to semi-bulk scale. Purity levels are generally high, and some suppliers offer versions stabilized with copper chips to prevent decomposition, which can be triggered by light or trace acids.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich | Varies | Check specific product number for purity. |

| TCI Chemicals | >98.0% (GC) | Offered stabilized with copper chip. |

| Alfa Chemistry | ~96% | Research quantities available. |

| ChemicalBook | 97%, 98%, 99% | Lists multiple suppliers and purity grades. |

| Smolecule | In Stock | Research quantities available. |

Quality Control and Impurity Profile

Expert Insight: The primary route for synthesizing this compound is the Finkelstein reaction , where a more readily available precursor like bis(2-chloroethyl) ether or bis(2-bromoethyl) ether is treated with an iodide salt (e.g., sodium iodide) in a suitable solvent like acetone.[4][5][6] The success of this reaction is driven by the precipitation of the insoluble sodium chloride or bromide from the acetone, pushing the equilibrium toward the desired product.[6]

Understanding this synthetic origin is crucial for anticipating potential impurities:

-

Residual Halides: Incomplete reaction can leave traces of bis(2-chloroethyl) ether or bis(2-bromoethyl) ether.

-

Solvent: Residual acetone or other solvents used during workup may be present.

-

Degradation Products: As alkyl iodides can be sensitive to light and heat, small amounts of degradation byproducts may exist, often imparting a brownish color to the oil.

Standard quality control analysis is typically performed via Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Core Synthetic Applications & Mechanistic Principles

Role as a Bifunctional Electrophile

The molecule's structure, with two reactive C-I bonds separated by a flexible ether linkage, defines its primary application: a bifunctional electrophile . It is expertly suited for reactions with dinucleophiles to form heterocyclic rings or with mono-nucleophiles to act as a cross-linker. Its most common application is in the synthesis of six-membered heterocycles like morpholines (from primary amines) and 1,4-dioxanes (from diols).[7][8] It has also been employed as a crosslinking reagent in the synthesis of functionalized materials.

The SN2 Mechanism & Enhanced Reactivity

Causality: this compound is an exceptional substrate for the SN2 (Substitution Nucleophilic Bimolecular) mechanism for two key reasons:

-

Steric Accessibility: The electrophilic carbon atoms are primary (1°), meaning they are sterically unhindered and readily accessible for backside attack by a nucleophile.[9]

-

Superior Leaving Group: The iodide ion (I⁻) is an outstanding leaving group. It is a very weak base due to the high acidity of its conjugate acid (HI), and its large, polarizable nature stabilizes the negative charge effectively upon departure.[10]

This combination results in significantly higher reactivity compared to its bromo- and chloro-analogs. For a given nucleophile under identical conditions, the rate of reaction follows the trend: R-I > R-Br > R-Cl .[10] This allows reactions with this compound to proceed under milder conditions (e.g., lower temperatures) and often with higher yields than with other dihaloethers.

Caption: General SN2 mechanism for nucleophilic attack on this compound.

Experimental Protocol: Synthesis of N-Aryl Morpholine (Case Study)

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[11] The following protocol describes a robust method for synthesizing an N-aryl morpholine via intramolecular cyclization using this compound.

Detailed Step-by-Step Protocol

Reaction: Aniline + 1-iodo-2-(2-iodoethoxy)ethane → 4-Phenylmorpholine

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 3.0 eq.), and 100 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Initiation: Stir the suspension under an inert atmosphere (e.g., Argon or Nitrogen). Add this compound (1.1 eq.) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

-

Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-phenylmorpholine product.

Rationale for Experimental Choices

-

Solvent (DMF): A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants but does not participate in the reaction. Its high boiling point is suitable for heating, and it promotes the SN2 mechanism by solvating the potassium cation, leaving the carbonate anion more "naked" and basic.

-

Base (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic inorganic base. Its role is to deprotonate the aniline starting material in situ after the first alkylation event, forming the more nucleophilic amide anion required for the second, intramolecular cyclization step. Using a stronger base like sodium hydride is unnecessary and could promote side reactions.

-

Temperature (80 °C): This temperature provides sufficient thermal energy to overcome the activation barrier for the reaction at a reasonable rate without causing significant decomposition of the heat-sensitive this compound.

-

Stoichiometry: A slight excess of the di-iodo reagent (1.1 eq.) ensures complete consumption of the limiting aniline. A larger excess of the base (3.0 eq.) ensures the reaction environment remains basic throughout the process, driving the cyclization to completion.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of N-phenylmorpholine.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is known to cause skin irritation and serious eye damage. It may also cause allergic skin reactions. Inhalation of vapors should be avoided.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere (Argon or Nitrogen) and refrigerated (2–8 °C) to minimize degradation.[2] Its sensitivity to light necessitates storage in an amber or opaque container.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- 1. This compound | 34270-90-1 [chemicalbook.com]

- 2. This compound CAS#: 34270-90-1 [amp.chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. byjus.com [byjus.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. Illustrated Glossary of Organic Chemistry - Finkelstein reaction [chem.ucla.edu]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. e3s-conferences.org [e3s-conferences.org]

The Iodoethyl Group: A Technical Guide to Its Core Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iodoethyl group, a seemingly simple functional moiety, serves as a highly reactive and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where the precise and efficient introduction of an ethyl group can be a critical step in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the fundamental reactivity of the iodoethyl group, focusing on the mechanistic underpinnings of its primary reaction pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). We will delve into the kinetic and thermodynamic factors that govern these reactions, supported by comparative data, and illustrate its practical application with field-proven examples in drug synthesis. Detailed experimental protocols and spectroscopic data are also provided to serve as a practical resource for laboratory and process development scientists.

Introduction: The Strategic Advantage of the Iodoethyl Group

In the vast landscape of alkyl halides, the iodoethyl group (–CH₂CH₂I) holds a privileged position. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group. This inherent reactivity is the cornerstone of the iodoethyl group's utility, enabling a wide range of chemical transformations under relatively mild conditions. For drug development professionals, this translates to greater synthetic flexibility, potentially leading to more efficient and cost-effective manufacturing routes for novel therapeutics. This guide will dissect the core principles that make the iodoethyl group a powerful tool in the synthetic chemist's arsenal.

The Dichotomy of Reactivity: SN2 vs. E2 Pathways

The reactivity of the iodoethyl group is predominantly governed by two competing bimolecular reaction mechanisms: nucleophilic substitution (SN2) and elimination (E2). The preferred pathway is dictated by a delicate interplay of factors including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Bimolecular Nucleophilic Substitution (SN2): A Workhorse for C-C and C-Heteroatom Bond Formation

The SN2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom of the iodoethyl group from the backside, simultaneously displacing the iodide leaving group.[1][2] This mechanism is characterized by an inversion of stereochemistry at the reaction center, a crucial consideration in the synthesis of chiral molecules.[1]

The rate of an SN2 reaction is dependent on the concentration of both the substrate (iodoethyl compound) and the nucleophile, following second-order kinetics.[1][3]

Rate = k[R-CH₂CH₂I][Nu⁻]

Several key factors influence the rate and efficiency of the SN2 reaction:

-

Nucleophile Strength: Stronger, less sterically hindered nucleophiles favor the SN2 pathway. The nucleophilicity generally increases with negative charge and polarizability.[4][5]

-

Leaving Group Ability: The iodide ion is an exceptional leaving group due to its large size, high polarizability, and the weakness of the C-I bond. This makes iodoethyl compounds significantly more reactive in SN2 reactions compared to their bromoethyl and chloroethyl counterparts.[4][6]

-

Solvent: Polar aprotic solvents, such as acetone, acetonitrile (ACN), and dimethylformamide (DMF), are ideal for SN2 reactions. These solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[7]

-

Steric Hindrance: The primary nature of the iodoethyl group results in minimal steric hindrance at the electrophilic carbon, making it an excellent substrate for SN2 reactions.[8][9]

Table 1: Comparative SN2 Reaction Rates of Ethyl Halides with Various Nucleophiles

| Nucleophile | Solvent | Relative Rate (EtI vs. EtBr vs. EtCl) |

| I⁻ | Acetone | 1 : 0.006 : 0.00003 |

| CN⁻ | Ethanol | 1 : 0.015 : 0.0001 |

| N₃⁻ | Ethanol | 1 : 0.02 : 0.0002 |

| SCN⁻ | Acetone | 1 : 0.01 : 0.0001 |

| OH⁻ | 80% Ethanol | 1 : 0.025 : 0.0002 |

Note: These are approximate relative rates compiled from various sources and are intended to illustrate the general trend. Actual rates can vary with specific reaction conditions.

The data clearly demonstrates the superior reactivity of iodoethane in SN2 reactions across a range of nucleophiles.

Bimolecular Elimination (E2): A Gateway to Alkenes

In the presence of a strong, sterically hindered base, the iodoethyl group can undergo an E2 elimination to form an alkene. This is also a concerted, one-step process where the base abstracts a proton from the β-carbon while the iodide leaving group departs from the α-carbon.[10][11]

The rate of an E2 reaction is also second-order, depending on the concentrations of both the substrate and the base.[11][12]

Rate = k[R-CH₂CH₂I][Base]

Key factors influencing the E2 reaction include:

-

Base Strength and Steric Hindrance: Strong, bulky bases such as potassium tert-butoxide (t-BuOK) favor E2 elimination over SN2 substitution.[13] The steric bulk of the base hinders its ability to act as a nucleophile at the α-carbon, promoting proton abstraction at the less hindered β-carbon.

-

Stereochemistry: The E2 reaction requires a specific anti-periplanar arrangement of the β-hydrogen and the leaving group for optimal orbital overlap in the transition state.[14]

-

Leaving Group Ability: As with SN2 reactions, a better leaving group accelerates the E2 reaction. Therefore, iodoethyl compounds are more reactive in E2 eliminations than their bromo- and chloro-analogs.[12]

Table 2: Qualitative Comparison of E2 Reaction Rates of Ethyl Halides

| Base | Solvent | Relative Rate (EtI vs. EtBr vs. EtCl) |

| EtO⁻ | Ethanol | Fast > Moderate > Slow |

| t-BuOK | t-BuOH | Very Fast > Fast > Moderate |

Note: Quantitative kinetic data for direct comparison of E2 rates of ethyl halides is less commonly tabulated, but the trend follows the leaving group ability.

The SN2/E2 Competition: A Controllable Outcome

For primary alkyl halides like iodoethyl compounds, SN2 reactions are generally favored, especially with good, non-bulky nucleophiles.[7][15] However, the use of strong, sterically hindered bases or elevated temperatures can shift the balance towards E2 elimination.[16] Understanding and controlling this competition is paramount for achieving high yields of the desired product in a synthetic sequence.

Applications in Drug Synthesis: Field-Proven Insights

The high reactivity and synthetic versatility of the iodoethyl group make it a valuable synthon in the pharmaceutical industry. Its ability to readily participate in SN2 reactions allows for the efficient introduction of ethyl groups onto various scaffolds, often a key step in the synthesis of complex drug molecules.

Synthesis of Ibogaine Analogues

In the total synthesis of the psychoactive indole alkaloid ibogaine and its analogues, a 2-iodo-3-(2-iodoethyl)-1H-indole intermediate is a key precursor.[17] This bifunctional intermediate allows for sequential nucleophilic substitution reactions, enabling the construction of the complex polycyclic framework of the target molecule.

Synthesis of Amiodarone

Amiodarone, an antiarrhythmic agent, can be synthesized via a route that involves the reaction of 2-butyl-3-benzofuranyl-4-(2-hydroxy-3,5-diiodophenyl) ketone with 2-diethylaminoethyl chloride.[1] While this specific example uses a chloroethyl group, the analogous reaction with a more reactive iodoethyl derivative is a viable and potentially more efficient alternative, highlighting the interchangeability and reactivity considerations in process development.

Synthesis of Verapamil

Verapamil, a calcium channel blocker, is another example where iodoethyl-containing intermediates can be employed in its synthesis. Although various synthetic routes exist, those involving the alkylation of an amine with a haloethyl group are common. The superior reactivity of an iodoethyl derivative could offer advantages in terms of reaction time and yield.[18][19]

Spectroscopic Characterization of the Iodoethyl Group

Accurate characterization of iodoethyl-containing intermediates is crucial for reaction monitoring and quality control. The following spectroscopic data for iodoethane (ethyl iodide) serves as a reference.

Table 3: Spectroscopic Data for Iodoethane (CH₃CH₂I)

| Technique | Key Features |

| ¹H NMR | δ ~3.2 ppm (quartet, 2H, -CH₂I), δ ~1.8 ppm (triplet, 3H, -CH₃)[4][6][7] |

| ¹³C NMR | δ ~-1.1 ppm (-CH₃), δ ~20.6 ppm (-CH₂I)[8][15] |

| IR | ~2970 cm⁻¹ (C-H stretch), ~1215 cm⁻¹ (C-C stretch), ~500 cm⁻¹ (C-I stretch) |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative SN2 and E2 reactions of an iodoethyl substrate.

Protocol 1: SN2 Synthesis of Ethyl Azide from Iodoethane

Objective: To synthesize ethyl azide via an SN2 reaction between iodoethane and sodium azide.

Materials:

-

Iodoethane (CH₃CH₂I)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

-

To the stirred solution, add iodoethane (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl azide.

-

Purify the product by distillation if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Protocol 2: E2 Elimination of 2-Iodopropane with Potassium tert-Butoxide

Objective: To synthesize propene via an E2 elimination of 2-iodopropane using a strong, bulky base.

Materials:

-

2-Iodopropane

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol, anhydrous

-

Round-bottom flask, distillation apparatus, magnetic stirrer, heating mantle, gas collection system

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a distillation head, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere.

-

Cool the solution in an ice bath and add 2-iodopropane (1.0 equivalent) dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to initiate the elimination reaction. The product, propene, is a gas and can be collected in a gas bag or passed through a solution of bromine in carbon tetrachloride to confirm its presence (decolorization).

-

Continue heating until gas evolution ceases.

Safety Note: Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle in a dry, inert atmosphere. Propene is a flammable gas.

Conclusion